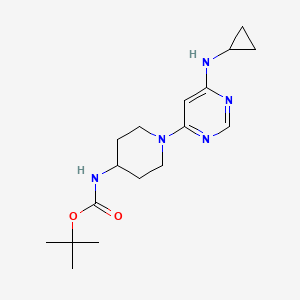

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C18H29N5O2 . It is extensively used in diverse scientific research fields due to its unique properties.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a piperidine ring, which is a six-membered ring with one nitrogen atom, via a single bond. The piperidine ring is further attached to a tert-butyl carbamate group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 347.455 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Process Development and Synthesis

One study describes a practical and scalable synthesis of a related compound, highlighting its role as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This synthesis involves an efficient one-pot, two-step telescoped sequence starting from readily available materials, leading to the target product with high purity and yield (Wenjie Li et al., 2012).

Photoredox-Catalyzed Amination

Another application is found in the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This process establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, which can be transformed into diverse amino pyrimidines, broadening the protocol's applications (Zhi-Wei Wang et al., 2022).

Histamine H4 Receptor Ligands

Research has synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. Optimization led to a compound with potent in vitro activity and significant anti-inflammatory and antinociceptive effects in animal models, highlighting the potential of H4R antagonists in pain management (R. Altenbach et al., 2008).

Antibacterial Agents

A series on fluoronaphthyridines explored the synthesis and structure-activity relationships of various analogs as antibacterial agents. One promising candidate showed improved in vitro and in vivo activity, indicating the potential for developing therapeutic agents (D. Bouzard et al., 1992).

Synthesis of Kinase Inhibitors

Another study presented the synthesis of a naphthyridone p38 MAP kinase inhibitor potentially useful for treating rheumatoid arthritis and psoriasis. The synthesis involved novel steps suitable for large-scale preparation, demonstrating the compound's pharmaceutical application potential (John Y. L. Chung et al., 2006).

Wirkmechanismus

The mechanism of action of this compound is not specified in the available resources. Its applications in drug development, catalysis, and materials science suggest it may interact with biological or chemical systems in a variety of ways.

Eigenschaften

IUPAC Name |

tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)21-13-6-8-22(9-7-13)15-10-14(18-11-19-15)20-12-4-5-12/h10-13H,4-9H2,1-3H3,(H,21,23)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPRMYJLADJXEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC(=C2)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2953469.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride](/img/structure/B2953475.png)

![3-[[1-(2-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953479.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2953480.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953482.png)

![N-(2,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2953484.png)

![N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2953485.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2953488.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2953489.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2953490.png)